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Compound of Interest

Compound Name:
4-[2-(3-

Bromophenoxy)ethyl]morpholine

CAS No.: 435283-95-7

Cat. No.: B1269199

Get Quote

Comparative Guide: 4-[2-(3-
Bromophenoxy)ethyl]morpholine in Medicinal
Chemistry
Executive Summary
4-[2-(3-Bromophenoxy)ethyl]morpholine (CAS: 435283-95-7) is a bifunctional building block

combining a morpholine solubilizing tail with a reactive aryl bromide handle. It is distinct from its

para- and ortho-isomers due to its meta-substitution pattern, which imparts a specific "kinked"

geometry (approx. 120° bond angle) often critical for positioning solubilizing groups into

solvent-exposed regions of a kinase binding pocket without disrupting the core scaffold's

binding mode.

While often used as an intermediate for ROCK inhibitors (e.g., in Kadmon Corp pipelines), its

utility extends to Sigma-1 receptor ligand design. This guide compares it with:
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4-[2-(4-Bromophenoxy)ethyl]morpholine (Para-isomer).

4-[2-(3-Chlorophenoxy)ethyl]morpholine (Chloro-analog).

Direct Alkylation Reagents (e.g., 4-(2-chloroethyl)morpholine).

Quick Comparison Matrix
Feature 3-Bromo (Meta) 4-Bromo (Para) 3-Chloro (Meta) Direct Alkylation

Geometry Angled (120°) Linear (180°) Angled (120°)
Flexible (No

Phenyl)

Reactivity

(Coupling)

High (Pd-

catalyzed)
High Moderate/Low

N/A (Nucleophilic

sub)

Solubility Impact High High High Moderate

Primary

Application

Kinase Inhibitors

(ROCK), Sigma

Ligands

Linear Linkers
Cost-sensitive

Scale-up

Simple Side-

chains

Technical Analysis & Performance
Structural Geometry & Pharmacophore Placement
The primary differentiator of the 3-bromo variant is its geometry. In drug design, the vector of

the solubilizing group (the morpholine tail) relative to the core scaffold is crucial.

Meta (3-substituted): Projects the morpholine tail away from the core at an angle. This is

often preferred in kinase inhibitors (e.g., Gefitinib-like scaffolds) where the tail must exit the

ATP binding pocket towards the solvent front without clashing with the "roof" of the active

site.

Para (4-substituted): Projects the tail in a straight line. While synthetically accessible, this

often leads to steric clashes or extends the molecule too far, potentially reducing ligand

efficiency.

Synthetic Reactivity: The "Bromo" Advantage
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The Bromide handle is superior to the Chloride analog for rapid library generation.

Buchwald-Hartwig Amination: The Ar-Br bond undergoes oxidative addition to Pd(0)

significantly faster than Ar-Cl. This allows for milder reaction conditions (lower temperature,

weaker bases), preserving sensitive functional groups on the core scaffold.

Lithium-Halogen Exchange: The 3-Bromo group allows for the generation of the

corresponding aryl-lithium or Grignard reagent, enabling the introduction of the

phenoxyethyl-morpholine motif via nucleophilic attack on electrophiles (e.g., aldehydes or

ketones).

Biological Profile (Sigma-1 & ROCK)
The phenoxyethyl-morpholine motif is a "privileged structure" for:

Sigma-1 Receptors: High affinity requires a basic amine (morpholine) and a hydrophobic

aromatic region. The 3-substitution pattern often mimics the folding of high-affinity ligands

like PRE-084.

ROCK Inhibition: As seen in patent literature (e.g., US 2021/0147391), this specific

intermediate is used to append a solubilizing tail to the inhibitor core. The meta-linkage

ensures the morpholine sits in the solvent channel, improving oral bioavailability without

compromising potency.

Experimental Protocols
Protocol A: Synthesis of the Building Block
For researchers needing to synthesize the intermediate in-house.

Reaction: 3-Bromophenol + 4-(2-Chloroethyl)morpholine → 4-[2-(3-
Bromophenoxy)ethyl]morpholine

Reagents: 3-Bromophenol (1.0 eq), 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq),

K₂CO₃ (3.0 eq), Acetone or DMF.

Procedure:
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Dissolve 3-Bromophenol in DMF (0.5 M).

Add K₂CO₃ and stir at RT for 30 min to form the phenoxide.

Add 4-(2-Chloroethyl)morpholine HCl.

Heat to 80°C for 12-16 hours. Monitor by TLC/LC-MS.

Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to

remove unreacted phenol) and brine.

Purification: Silica gel chromatography (DCM/MeOH 95:5).

Yield: Typically 85-92%.

Protocol B: Usage in Cross-Coupling (Suzuki-Miyaura)
Coupling the building block to a heteroaryl core (e.g., Indazole boronic ester).

Reagents: Core-Boronate (1.0 eq), 4-[2-(3-Bromophenoxy)ethyl]morpholine (1.1 eq),

Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (2M aq, 3.0 eq), Dioxane.

Procedure:

Combine all solids in a microwave vial.

Degas with N₂ for 5 mins.

Add degassed Dioxane and Base.

Heat at 100°C for 2-4 hours (or MW 120°C for 30 min).

Result: The phenoxyethyl-morpholine tail is installed on the core with high regioselectivity.

Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct isomer and the

synthetic workflow.
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Need Solubilizing Tail Check Binding Pocket
Geometry

Solvent Exposed / Angled?
Select 3-Bromo (Meta)Avoid Steric Clash

Linear Channel?
Select 4-Bromo (Para)

Deep Pocket Coupling Strategy

C-C Bond Formation
(Suzuki)Boronic Acid Core

C-N Bond Formation
(Buchwald)

Amine Core
Final Drug Candidate

(ROCK / Sigma Ligand)

Click to download full resolution via product page

Caption: Decision tree for selecting the 3-Bromo vs. 4-Bromo isomer based on binding pocket

geometry and coupling strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 435283-95-7|4-[2-(3-Bromophenoxy)ethyl]morpholine|BLD Pharm [bldpharm.com]

2. Tertiary Amines | CymitQuimica [cymitquimica.com]
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To cite this document: BenchChem. [Comparing "4-[2-(3-Bromophenoxy)ethyl]morpholine"
with other morpholine derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269199/docs#comparing-4-2-3-bromophenoxy-
ethyl-morpholine-with-other-morpholine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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